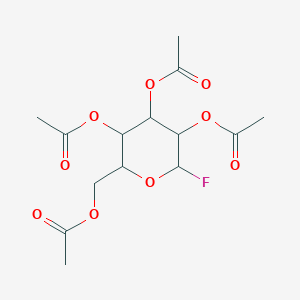

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3,4,5-triacetyloxy-6-fluorooxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337119 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174511-17-2 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a pivotal glycosyl donor in the field of carbohydrate chemistry. Its structural features, including the presence of acetyl protecting groups and a fluorine atom at the anomeric center, render it a stable yet reactive building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document details the chemical and physical properties of the compound, provides an experimental protocol for its synthesis, and describes its application in glycosylation reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry, drug discovery, and glycobiology.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] The acetyl groups enhance its stability and solubility in organic solvents, while the anomeric fluorine atom modulates its reactivity as a glycosyl donor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2823-44-1 | [2] |

| Molecular Formula | C₁₄H₁₉FO₉ | [2] |

| Molecular Weight | 350.29 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | 2-8 °C | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

This protocol is adapted from the synthesis of a precursor for mannose triflate.[3][4][5]

Materials:

-

D-Mannopyranose

-

Acetic Anhydride

-

Perchloric acid (60% aq.)

-

Phosphorus tribromide (PBr₃)

-

Water (H₂O)

-

Sodium Acetate (NaOAc)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

D-Mannopyranose (25.0 g, 138.8 mmol) is dissolved in acetic anhydride (105 mL) and cooled in an ice bath.[3]

-

One droplet of 60% aqueous perchloric acid is added to the stirred mixture while maintaining the temperature at 0°C.[3]

-

After 40 minutes, phosphorus tribromide (20.0 mL, 210.6 mmol) is added dropwise over 10 minutes, and the mixture is stirred for an additional 40 minutes.[3]

-

Water (8.7 mL, 482.9 mmol) is added dropwise, followed by the dropwise addition of a solution of sodium acetate (75.75 g, 923.4 mmol) in water (400 mL) until the solution turns yellow.[3]

-

The mixture is extracted with dichloromethane.[3]

-

The organic phase is washed successively with water, saturated aqueous sodium bicarbonate, and water.[3]

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Application in Glycosylation Reactions

This compound serves as a versatile glycosyl donor for the formation of glycosidic bonds. The activation of the anomeric fluoride, typically with a Lewis acid, generates a reactive oxocarbenium ion intermediate that can be trapped by a nucleophilic acceptor, such as an alcohol, to form the desired glycoside.

General Experimental Protocol for Glycosylation

The following is a general procedure for the glycosylation of an alcohol using a glycosyl fluoride donor. The specific reaction conditions (promoter, solvent, temperature, and stoichiometry) may require optimization depending on the substrate.

Materials:

-

This compound (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., an alcohol)

-

Lewis Acid Promoter (e.g., SnCl₂, AgClO₄, BF₃·OEt₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Molecular Sieves (4Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

A mixture of the glycosyl acceptor and activated 4Å molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere (e.g., Argon) at the desired temperature (e.g., -20 °C to room temperature).

-

A solution of this compound in anhydrous dichloromethane is added to the mixture.

-

The Lewis acid promoter is then added, and the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is filtered through celite, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

The synthesis and application of this compound can be visualized through the following diagrams.

Caption: Synthetic pathway to this compound.

Caption: General workflow for a glycosylation reaction.

Conclusion

This compound is a valuable and versatile building block in modern carbohydrate chemistry. Its stability and defined reactivity make it an essential tool for the synthesis of complex glycans and glycoconjugates with important biological functions. This guide provides fundamental information and protocols to aid researchers in the effective utilization of this important glycosyl donor in their synthetic endeavors. Further optimization of reaction conditions is often necessary to achieve high yields and stereoselectivity in glycosylation reactions, depending on the specific substrates employed.

References

- 1. prepchem.com [prepchem.com]

- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal intermediate in modern carbohydrate chemistry.[1] As a glycosyl donor, its unique structural features and reactivity profile make it an invaluable tool for the synthesis of complex oligosaccharides, glycosides, and glycoconjugates.[1] The presence of the anomeric fluorine atom imparts stability to the molecule while allowing for controlled activation under specific conditions to form glycosidic bonds.[1] The acetyl protecting groups enhance its solubility in organic solvents and modulate its reactivity. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug development and glycoscience.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 174511-17-2 | [1] |

| Molecular Formula | C₁₄H₁₉FO₉ | [1] |

| Molecular Weight | 350.3 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| ~5.8 | Doublet of doublets |

| ~5.5 | Multiplet |

| ~5.3 | Multiplet |

| ~5.2 | Multiplet |

| ~4.3 | Multiplet |

| ~4.1 | Multiplet |

| ~4.0 | Multiplet |

| ~2.2 | Singlet |

| ~2.1 | Singlet |

| ~2.0 | Singlet |

| ~2.0 | Singlet |

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical spectral data for this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the fluorination of a suitable precursor, such as a glycosyl bromide or acetate. Below is a detailed protocol for a representative synthesis.

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (Precursor)

This protocol is adapted from the general Koenigs-Knorr method for synthesizing glycosyl halides.

Materials:

-

D-Mannose pentaacetate

-

33% Hydrogen bromide in glacial acetic acid

-

Red phosphorus (stabilizer)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve D-mannose pentaacetate (1.0 eq) in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 33% hydrogen bromide in glacial acetic acid (excess) containing a small amount of red phosphorus.

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with cold dichloromethane.

-

Carefully pour the mixture into a separatory funnel containing ice-cold water.

-

Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically used in the next step without further purification.

Synthesis of this compound

This protocol describes the conversion of the glycosyl bromide to the corresponding fluoride using a fluoride source.

Materials:

-

Crude 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide

-

Silver fluoride (AgF)

-

Acetonitrile (anhydrous)

-

Celite®

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for chromatography)

Procedure:

-

Dissolve the crude 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide in anhydrous acetonitrile.

-

Add silver fluoride (AgF) (1.5-2.0 eq) to the solution in the dark.

-

Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

-

Wash the Celite® pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Structure and Applications

The structure of this compound is that of a mannose sugar in its pyranose (six-membered ring) form. The hydroxyl groups at positions 2, 3, 4, and 6 are protected by acetyl groups, and the anomeric carbon (position 1) is bonded to a fluorine atom.

Caption: Chemical structure of this compound.

This compound is a versatile glycosyl donor and plays a crucial role in:

-

Synthesis of Complex Carbohydrates: It is a key building block for the synthesis of oligosaccharides and polysaccharides with defined structures.

-

Pharmaceutical Development: It is used in the creation of glycosylated drugs, which can lead to improved bioavailability and stability of the active pharmaceutical ingredient.

-

Glycobiology Research: This molecule is instrumental in studying carbohydrate-protein interactions, which are fundamental to understanding various cellular processes and disease mechanisms.

Mechanism of Glycosylation

This compound is activated by a Lewis acid in glycosylation reactions. The Lewis acid coordinates to the anomeric fluorine atom, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (the glycosyl acceptor) to form the new glycosidic bond.

Caption: Lewis acid-catalyzed glycosylation using a glycosyl fluoride donor.

Conclusion

This compound is a cornerstone of modern synthetic carbohydrate chemistry. Its stability, coupled with its tunable reactivity, makes it an essential tool for the construction of complex glycans and glycoconjugates. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in the fields of drug discovery and chemical biology to leverage the full potential of this versatile building block in their scientific endeavors.

References

A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride for Researchers and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal intermediate in carbohydrate chemistry, primarily recognized for its role as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. Its strategic importance extends to the development of radiopharmaceuticals, where it serves as a precursor to key imaging agents. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications for professionals in research and drug development. The acetyl protecting groups on this mannose derivative enhance its stability and solubility in organic solvents, while the anomeric fluorine atom acts as a competent leaving group under specific activation conditions, facilitating stereoselective glycosidic bond formation.

Physicochemical and Safety Data

A comprehensive summary of the quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 174511-17-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₉FO₉ | --INVALID-LINK-- |

| Molecular Weight | 350.30 g/mol | --INVALID-LINK-- |

| Appearance | White to almost white powder or crystals | --INVALID-LINK-- |

| Purity | >95.0% (GC) | --INVALID-LINK-- |

| Storage | Store at 2-8 °C in a dry, dark, and well-ventilated place. | --INVALID-LINK-- |

Note: While a ¹H NMR spectrum is available, comprehensive ¹³C and ¹⁹F NMR data for this compound were not found in the conducted research.

Experimental Protocols

A significant application of acetylated mannose derivatives is in the synthesis of precursors for radiopharmaceuticals like 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). The following protocols detail the synthesis of a key precursor, mannose triflate, from a related acetylated mannose and its subsequent conversion to [¹⁸F]FDG.

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

This protocol is adapted from the synthesis of mannose triflate, a crucial precursor for [¹⁸F]FDG, starting from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dry Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Absolute Ethanol

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous dichloromethane containing dry pyridine (e.g., 1.5 mL, 0.186 mol) in a round-bottom flask under an argon atmosphere.

-

Cool the reaction mixture to -15°C using an ice-salt bath.

-

Add trifluoromethanesulfonic anhydride (e.g., 2.2 mL, 13 mmol) dropwise to the stirred solution over approximately 40 minutes.

-

Allow the reaction mixture to slowly warm to room temperature over a period of about 6 hours.

-

Wash the reaction mixture successively with ice-cold saturated aqueous sodium bicarbonate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid residue from absolute ethanol to yield mannose triflate as white needles.

Synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) from Mannose Triflate

Materials:

-

Mannose triflate

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2.

-

Acetonitrile

-

Hydrochloric Acid (1M)

Procedure:

-

Aseptically add a solution of mannose triflate in acetonitrile to a reaction vessel containing [¹⁸F]fluoride and Kryptofix 2.2.2.

-

Heat the reaction mixture at approximately 95°C for 3-5 minutes to facilitate the radiolabeling of the mannose triflate precursor.

-

Hydrolyze the labeled intermediate by adding 1M hydrochloric acid to the reaction mixture and heating at 120°C for about 8 minutes.

-

Purify the resulting [¹⁸F]FDG solution through a series of purification steps to remove unreacted reagents and byproducts.

Applications in Drug Development

This compound and its derivatives are instrumental in several areas of drug development:

-

Oligosaccharide Synthesis: As a glycosyl donor, it is used in the synthesis of complex oligosaccharides. These oligosaccharides are often components of glycoproteins and glycolipids that play crucial roles in cellular recognition, signaling, and immune responses. The development of synthetic oligosaccharides can lead to novel therapeutics that modulate these biological processes.

-

Glycoconjugate Chemistry: This compound is a building block for the synthesis of glycoconjugates, where a carbohydrate is attached to another molecule, such as a protein or a lipid. Glycosylation can improve the pharmacokinetic properties of drugs, including their solubility, stability, and bioavailability.

-

Radiopharmaceutical Synthesis: A primary application is in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most commonly used radiotracer in Positron Emission Tomography (PET) imaging. [¹⁸F]FDG is a glucose analog that is taken up by metabolically active cells, allowing for the visualization of glucose metabolism. This is particularly valuable in oncology for tumor detection and staging, in neurology for studying brain function, and in cardiology for assessing myocardial viability.

Workflow for [¹⁸F]FDG Synthesis

The following diagram illustrates the key steps in the synthesis of [¹⁸F]FDG starting from an acetylated mannose precursor, highlighting the role of the mannose triflate intermediate.

Caption: Workflow for the synthesis of [¹⁸F]FDG.

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a key intermediate in glycoscience.

Core Chemical Data

This compound is a protected mannose derivative widely utilized as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.[1] Its acetyl protecting groups enhance its stability, while the anomeric fluoride serves as a good leaving group under specific activation conditions for glycosylation reactions.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Weight | 350.29 g/mol [2][3] |

| Exact Mass | 350.10131034 Da |

| Molecular Formula | C₁₄H₁₉FO₉[4][5] |

Molecular Weight Breakdown

The molecular weight is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Fluorine (F).

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | 14 | 12.011 | 168.154 |

| Hydrogen | 19 | 1.008 | 19.152 |

| Oxygen | 9 | 15.999 | 143.991 |

| Fluorine | 1 | 18.998 | 18.998 |

| Total | 350.295 |

Synthesis and Characterization

The synthesis of this compound typically involves the fluorination of a suitable protected mannose precursor. A general and effective method is the conversion of a thioglycoside to a glycosyl fluoride.

Experimental Protocol: Synthesis from a Thioglycoside Precursor

This protocol is adapted from established methods for the synthesis of glycosyl fluorides.

Materials:

-

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl thioglycoside (e.g., S-ethyl or S-phenyl derivative)

-

(Diethylamino)sulfur trifluoride (DAST)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve the 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl thioglycoside (1.0 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).

-

Cool the solution to -15 °C using a suitable cooling bath.

-

Slowly add DAST (1.5 equivalents) to the stirred solution.

-

After 2 minutes, add NBS (1.3 equivalents) to the reaction mixture.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Dilute the reaction mixture with CH₂Cl₂.

-

Quench the reaction by carefully adding ice-cold saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Characterization:

The successful synthesis and purity of the product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Logical Workflow for Synthesis and Application

The following diagram illustrates a typical workflow from the synthesis of this compound to its application in glycosylation reactions.

Caption: Workflow for the synthesis, characterization, and application of the glycosyl donor.

Role in Glycosylation

This compound is a versatile glycosyl donor for the formation of glycosidic bonds, which are fundamental to the structure of biologically important molecules like glycoproteins and glycolipids.[1] The acetyl groups protect the hydroxyl functionalities, allowing for selective reaction at the anomeric center. The fluoride at the anomeric position provides a balance of stability for storage and sufficient reactivity for glycosylation when activated by a suitable promoter, such as a Lewis acid.

The general mechanism for its use in a glycosylation reaction is depicted below.

Caption: General mechanism of a glycosylation reaction using the fluoride donor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a valuable glycosyl donor in carbohydrate chemistry. The synthesis is presented as a two-step process commencing from the readily available monosaccharide, D-mannose. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from D-mannose involves two primary chemical transformations:

-

Per-O-acetylation: The hydroxyl groups of D-mannose are protected with acetyl groups using acetic anhydride. This step is crucial for enhancing the solubility of the sugar in organic solvents and for activating the anomeric position for the subsequent fluorination.

-

Glycosyl Fluorination: The anomeric acetyl group of the peracetylated mannose is replaced with a fluorine atom using a hydrofluoric acid-pyridine complex (Olah's reagent). This reaction proceeds via nucleophilic substitution to yield the desired glycosyl fluoride.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway from D-mannose to the target compound.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

This procedure outlines the per-O-acetylation of D-mannose, which serves as the precursor for the fluorination reaction.

Materials:

-

D-mannose

-

Acetic anhydride (Ac₂O)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated, aqueous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (EtOH)

Procedure:

-

To a stirred solution of D-mannose in acetic anhydride, a catalytic amount of iodine is added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench the iodine), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to afford 1,2,3,4,6-penta-O-acetyl-D-mannopyranose as a white solid.

Step 2: Synthesis of this compound

This protocol details the conversion of the peracetylated mannose to the target glycosyl fluoride using Olah's reagent.

Materials:

-

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

-

Hydrogen fluoride-pyridine (HF-Pyridine, ~70% HF)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

A solution of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose in anhydrous dichloromethane is prepared in a polytetrafluoroethylene (PTFE) or other HF-resistant vessel.

-

The solution is cooled in an ice bath, and hydrogen fluoride-pyridine is added dropwise with stirring.

-

The reaction is allowed to proceed at 0 °C to room temperature, with the progress monitored by TLC.

-

Once the reaction is complete, the mixture is carefully poured into a stirred mixture of ice-cold water and dichloromethane.

-

The layers are separated, and the organic phase is cautiously washed with ice-cold water and saturated aqueous sodium bicarbonate until the washings are neutral.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Per-O-acetylation | D-mannose | Acetic anhydride, Iodine | Room Temp. | Not specified | Near-quantitative |

| 2 | Fluorination | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | HF-Pyridine | 0 to Room Temp. | Not specified | Not specified |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C₁₆H₂₂O₁₁ | 390.34 | White solid |

| This compound | C₁₄H₁₉FO₉ | 350.29 | Not specified |

Note: Specific yield for the fluorination step and detailed spectroscopic data for the final product were not available in the consulted resources.

Reaction Mechanism Visualization

The conversion of the anomeric acetate to the fluoride proceeds through a proposed oxocarbenium ion intermediate.

An In-depth Technical Guide on 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a pivotal glycosyl donor in the field of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. Its stability, coupled with tunable reactivity, makes it an invaluable tool in the development of novel therapeutics, vaccines, and diagnostics. This technical guide provides a comprehensive overview of its synthesis, mechanisms of activation, and application in glycosylation reactions, supported by detailed experimental protocols and quantitative data.

Introduction

Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a fundamental biological process. The resulting glycoconjugates are integral to a myriad of cellular functions, including cell-cell recognition, signaling, and immune responses. The chemical synthesis of complex oligosaccharides, however, remains a formidable challenge due to the need for precise control over stereochemistry at the anomeric center.

This compound has emerged as a versatile and reliable glycosyl donor for the stereoselective formation of mannosidic linkages.[1] The presence of the anomeric fluoride enhances the stability of the molecule compared to other glycosyl halides, while the acetyl protecting groups influence its reactivity.[1] This guide delves into the technical aspects of utilizing this donor for the synthesis of complex carbohydrates.

Synthesis of this compound

The preparation of this compound typically starts from D-mannose and involves per-O-acetylation followed by the introduction of the anomeric fluoride. While a direct, detailed protocol for this specific fluorination was not found in the immediate search results, a plausible and commonly employed synthetic route can be adapted from the synthesis of similar acetylated glycosyl halides and the fluorination of other sugars.

A general approach involves the conversion of a per-O-acetylated mannose precursor, such as penta-O-acetyl-β-D-mannopyranose, to the corresponding glycosyl bromide, which is then displaced by fluoride.

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride (Adapted)

Step 1: Per-O-acetylation of D-mannose

-

To a cooled (0 °C) solution of D-mannose (1.0 eq) in acetic anhydride (5.0 eq), add one drop of perchloric acid (60% aq.) while maintaining the temperature at 0 °C.[2]

-

Stir the mixture at 0 °C for 40 minutes.

-

Slowly add phosphorus tribromide (1.5 eq) dropwise over 10 minutes and continue stirring for an additional 40 minutes.[2]

-

Quench the reaction by the dropwise addition of water, followed by a saturated solution of sodium acetate until the solution turns yellow.[2]

-

Extract the mixture with dichloromethane.

-

Wash the organic phase successively with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude penta-O-acetyl-β-D-mannopyranose.

Step 2: Conversion to Glycosyl Fluoride

This step is adapted from general procedures for the synthesis of glycosyl fluorides.

-

Dissolve the crude penta-O-acetyl-β-D-mannopyranose (1.0 eq) in anhydrous acetonitrile.

-

Add potassium hydrogen difluoride (KH₂F₃) (5.0 eq) to the solution.

-

Heat the reaction mixture under reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and evaporate the solvent.

-

Dissolve the residue in dichloromethane, filter through a pad of silica gel, and concentrate the filtrate.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride.

Glycosylation Reactions: Activation and Stereoselectivity

The formation of a glycosidic bond using this compound requires the activation of the anomeric fluoride by a Lewis acid. The choice of activator and reaction conditions significantly influences the yield and, critically, the stereoselectivity (α/β ratio) of the resulting glycoside.

Mechanism of Activation

The activation of the glycosyl fluoride by a Lewis acid (e.g., BF₃·OEt₂) proceeds through the coordination of the Lewis acid to the anomeric fluorine atom. This coordination weakens the C1-F bond, facilitating its cleavage and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic linkage.

References

The Role of Acetyl Groups in Mannosyl Fluoride Reactivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycosylation is a cornerstone of modern chemical biology and drug development, enabling the synthesis of complex carbohydrates and glycoconjugates. Glycosyl fluorides have emerged as a robust class of glycosyl donors due to their stability and tunable reactivity. A critical factor governing this reactivity is the nature of the protecting groups on the carbohydrate backbone. This technical guide provides an in-depth analysis of the role of acetyl protecting groups on the reactivity of mannosyl fluorides. Acetyl groups, being electron-withdrawing, significantly "disarm" the mannosyl fluoride donor, reducing its intrinsic reactivity. This deactivation necessitates specific activation strategies but also offers unique control over the stereochemical outcome of glycosylation, primarily through neighboring group participation. This document details the underlying chemical principles, presents quantitative reactivity comparisons, outlines detailed experimental protocols, and illustrates key mechanistic and procedural workflows.

The "Armed" versus "Disarmed" Principle in Glycosylation

The reactivity of a glycosyl donor is profoundly influenced by the electronic properties of its protecting groups. This relationship is effectively captured by the "armed" versus "disarmed" concept.[1]

-

Armed Donors : These possess electron-donating protecting groups, such as benzyl (Bn) or alkyl ethers. These groups stabilize the developing positive charge (oxocarbenium ion character) at the anomeric center during the glycosylation reaction, thereby increasing the donor's reactivity.[1][2]

-

Disarmed Donors : These are protected with electron-withdrawing groups, most commonly acyl groups like acetyl (Ac) or benzoyl (Bz).[1][3] These groups destabilize the transition state leading to the oxocarbenium ion, thus deactivating the donor and making it less reactive.[1]

Peracetylated mannosyl fluoride is a classic example of a disarmed donor. Its reduced reactivity means that more forceful conditions—such as higher temperatures, higher catalyst loading, or stronger Lewis acids—are often required for activation compared to their "armed" counterparts.[2]

Quantitative Impact on Reactivity

The difference in reactivity between armed and disarmed donors is not merely qualitative. Experimental data clearly demonstrates the significant activation barrier imposed by acyl protecting groups. While direct quantitative comparisons for acetylated mannosyl fluorides are distributed across various studies, a clear illustration can be drawn from work comparing perbenzyl-protected (armed) and perbenzoyl-protected (disarmed) glycosyl fluorides, where benzoyl groups exert a similar electron-withdrawing effect to acetyl groups.

A study by Ogawa et al. (revisited in recent literature) using BF₃·Et₂O as a catalyst highlights this disparity. While an armed donor can be activated by catalytic amounts of the Lewis acid, a disarmed donor often requires stoichiometric or even excess amounts to proceed efficiently, as the Lewis acid can be sequestered by the carbonyl oxygen atoms of the acetyl groups.[2]

| Donor Type | Protecting Groups | Catalyst (BF₃·Et₂O) | Conditions | Yield | Reference |

| Armed | Per-O-benzyl | 1 mol% | CH₂Cl₂, RT, Glovebox | High | [2] |

| Disarmed | Per-O-benzoyl | 1 mol% | CH₂Cl₂, RT, Glovebox | High | [2] |

| Disarmed | Per-O-benzoyl | >100 mol% (4.2 equiv) | Conventional Setup | Moderate | [2] |

Table 1: Comparison of reaction conditions for armed vs. disarmed glycosyl fluorides. Note that recent advancements have enabled catalytic activation of disarmed donors under rigorously anhydrous conditions (glovebox), whereas conventional methods required a large excess of the Lewis acid catalyst.[2]

Influence on the Glycosylation Mechanism

The reactivity of the glycosyl donor is a key determinant of the operative glycosylation mechanism, which exists on a continuum between a bimolecular nucleophilic substitution (Sₙ2) and a unimolecular (Sₙ1) pathway.[4][5]

-

Sₙ2-like Pathway : Highly reactive "armed" donors can sometimes be attacked directly by the nucleophile (acceptor) in a concerted or near-concerted fashion.

-

Sₙ1-like Pathway : Less reactive "disarmed" donors, like acetylated mannosyl fluoride, require potent activation to form a dissociated oxocarbenium ion intermediate. This ion exists as either a contact ion pair (CIP) or a solvent-separated ion pair (SSIP) before being trapped by the acceptor.[4]

The electron-withdrawing acetyl groups slow the formation of the oxocarbenium ion, pushing the mechanism towards the Sₙ1 end of the spectrum.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 4. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04638J [pubs.rsc.org]

- 5. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Handling of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability, handling procedures, and reactivity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride. This valuable glycosyl donor is instrumental in the synthesis of complex oligosaccharides, glycolipids, and glycoproteins, which are pivotal in pharmaceutical research and biotechnology.[1] The information herein is intended to support safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] The acetyl protecting groups on the mannose core enhance its stability and reactivity, making it a versatile reagent in synthetic carbohydrate chemistry.[1] It serves as a key intermediate in the development of glycosylated drugs, aiming to improve their bioavailability and stability.[1] While specific data for the D-mannopyranosyl fluoride is limited in readily available literature, the properties of the closely related α-anomer provide a useful reference.

Table 1: Physical and Chemical Data

| Property | Value | Source(s) |

| Chemical Name | This compound | TCI |

| CAS Number | 174511-17-2 | [1] |

| Molecular Formula | C₁₄H₁₉FO₉ | [1] |

| Molecular Weight | 350.30 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | >95.0% (GC) | TCI |

| Melting Point | 68–69 °C (for the α-anomer) | glycodepot.com |

| Storage Temperature | 2–8 °C | [1] |

Stability and Storage

General Stability

Glycosyl fluorides are recognized for their enhanced stability compared to other glycosyl halides such as bromides and chlorides. This stability is attributed to the strong carbon-fluorine bond at the anomeric center. Consequently, this compound can be purified using silica gel column chromatography and handled on the benchtop for reasonable periods without significant degradation.

Hydrolytic Stability

Storage Recommendations

For long-term stability, the compound should be stored in a tightly sealed container at 2–8 °C.[1] It is advisable to store it in a dry, dark, and well-ventilated place to prevent degradation from moisture and light.

Handling and Safety

This compound is intended for professional research laboratory use only. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses or goggles. A face shield may be necessary if there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A dust respirator should be used, especially when handling the powder outside of a fume hood, to avoid inhalation.

-

Skin and Body Protection: A laboratory coat is required. Protective boots may be necessary depending on the scale of work.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Ensure safety showers and eye wash stations are readily accessible.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If feeling unwell, seek medical attention.

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste. Do not allow the product to enter drains.

Experimental Protocols

The following are representative experimental protocols for the synthesis and use of acetylated mannosyl fluoride. Researchers should adapt these methods to their specific laboratory conditions and substrates.

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

This protocol is based on a general method for the conversion of a glycosyl bromide to a glycosyl fluoride.

Reaction: 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide → 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide

-

Potassium hydrogen difluoride (KHF₂)

-

Anhydrous acetonitrile

-

Dichloromethane

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate for elution

Procedure:

-

Dissolve 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (1 equivalent) in anhydrous acetonitrile.

-

Add potassium hydrogen difluoride (approximately 5 equivalents) to the solution.

-

Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter it to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and purify by silica gel column chromatography using a gradient of n-hexane/ethyl acetate to afford the pure product.

This protocol is adapted from a similar synthesis described in the literature.[4]

Glycosylation using this compound

This protocol describes a typical Lewis acid-catalyzed glycosylation reaction.

Reaction: this compound + Acceptor-OH → Glycoside Product

Materials:

-

This compound (Glycosyl Donor)

-

A suitable alcohol (Glycosyl Acceptor, e.g., protected monosaccharide)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the glycosyl acceptor (1 equivalent) and this compound (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O, catalytic amount, e.g., 0.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench it by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired glycoside.

Visualized Workflows

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: A representative multi-step synthesis pathway from D-Mannose.

Caption: A typical workflow for Lewis acid-catalyzed O-glycosylation.

References

An In-depth Technical Guide on the NMR Data of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride, a key intermediate in synthetic carbohydrate chemistry. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed spectral data, experimental protocols, and relevant structural information.

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a versatile glycosyl donor used in the synthesis of various biologically significant oligosaccharides and glycoconjugates. Its acetyl protecting groups enhance stability and solubility in organic solvents, while the anomeric fluoride serves as a good leaving group in glycosylation reactions. Accurate NMR data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and proper stereochemistry for subsequent synthetic steps. This guide focuses on the α-anomer of the title compound.

NMR Spectral Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride. The data has been compiled from available spectral information. It is important to note that slight variations in chemical shifts can occur depending on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.85 - 5.75 | dd | J_H1,H2_ = 1.8, J_H1,F_ = 53.0 |

| H-2 | 5.50 - 5.40 | m | |

| H-3 | 5.35 - 5.25 | m | |

| H-4 | 5.25 - 5.15 | t | J_H4,H5_ = 9.8 |

| H-5 | 4.20 - 4.10 | m | |

| H-6a | 4.30 - 4.20 | dd | J_H6a,H6b_ = 12.4, J_H6a,H5_ = 5.5 |

| H-6b | 4.10 - 4.00 | dd | J_H6b,H6a_ = 12.4, J_H6b,H5_ = 2.5 |

| CH₃ (Ac) | 2.15, 2.10, 2.05, 2.00 | 4 x s |

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 2: ¹³C NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 105.5 (d, ¹J_C1,F_ ≈ 220 Hz) |

| C-2 | 68.5 |

| C-3 | 68.0 |

| C-4 | 65.5 |

| C-5 | 69.0 |

| C-6 | 62.0 |

| C=O (Ac) | 170.5, 170.0, 169.8, 169.5 |

| CH₃ (Ac) | 20.8, 20.7, 20.6, 20.5 |

Solvent: CDCl₃. Reference: CDCl₃ (77.16 ppm).

Table 3: ¹⁹F NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-1 | -145.0 | d | J_F,H1_ = 53.0 |

Solvent: CDCl₃. Reference: CFCl₃ (0 ppm).

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

A common method for the synthesis of glycosyl fluorides involves the treatment of the corresponding peracetylated sugar with a fluorinating agent.

Materials:

-

1,2,3,4,6-Penta-O-acetyl-α/β-D-mannopyranose

-

Hydrogen fluoride-pyridine (HF-Py) or other suitable fluorinating agents like DAST (diethylaminosulfur trifluoride).

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in anhydrous DCM in a plastic or Teflon flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add HF-Pyridine to the stirred solution. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a cold, stirred saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as trichlorofluoromethane (CFCl₃) can be used.

-

Transfer the solution to a 5 mm NMR tube.

NMR Analysis:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

-

Two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.

Structural Representation and Workflow

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of the title compound.

Caption: Synthetic workflow for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.

Caption: Structure of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.

This guide provides foundational data and methodologies for working with 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride. Researchers are encouraged to consult original literature for more specific applications and advanced characterization techniques.

An In-depth Technical Guide to the Safety and Handling of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a key intermediate in glycoscience. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document is intended for use by trained professionals in research and development settings.

Chemical Identification and Physical Properties

This compound is a synthetic carbohydrate derivative used as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its acetyl protecting groups enhance its stability and reactivity, making it a valuable reagent in medicinal chemistry and biotechnology.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | TCI Chemicals |

| Synonyms | Acetofluoro-alpha-D-mannose | Molecular Depot[2] |

| CAS Number | 174511-17-2 | TCI Chemicals[3] |

| Molecular Formula | C₁₄H₁₉FO₉ | TCI Chemicals |

| Molecular Weight | 350.29 g/mol | Molecular Depot[2] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |

| Purity | >95.0% (GC) | TCI Chemicals |

Hazard Identification and Toxicological Data

The toxicological properties of this compound have not been fully investigated.[4] As with any chemical for which comprehensive toxicological data is unavailable, it should be handled with care, assuming it is potentially hazardous.

Table 2: Toxicological Profile

| Parameter | Finding | Source |

| Acute Toxicity | No data available | TCI Chemicals[4] |

| Skin Corrosion/Irritation | No data available | TCI Chemicals[4] |

| Serious Eye Damage/Irritation | No data available | TCI Chemicals[4] |

| Respiratory or Skin Sensitization | No data available | TCI Chemicals[4] |

| Germ Cell Mutagenicity | No data available | TCI Chemicals[4] |

| Carcinogenicity | No data available | TCI Chemicals[4] |

| Reproductive Toxicity | No data available | TCI Chemicals[4] |

| STOT-Single Exposure | No data available | TCI Chemicals[4] |

| STOT-Repeated Exposure | No data available | TCI Chemicals[4] |

| Aspiration Hazard | No data available | TCI Chemicals[4] |

Potential Hazards:

-

May cause irritation to the skin, eyes, and respiratory tract.

-

Upon combustion or exposure to high temperatures, it may decompose to generate poisonous fumes, including carbon dioxide, carbon monoxide, and hydrogen fluoride.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure when handling this compound.

Table 3: Exposure Control and Personal Protective Equipment

| Control Parameter | Recommendation | Source |

| Engineering Controls | Handle in a well-ventilated place. Use a local exhaust system or a closed system to prevent direct exposure and dispersion of dust.[4] Install a safety shower and eye bath nearby.[4] | TCI Chemicals[4] |

| Respiratory Protection | Use a dust respirator. Follow local and national regulations. | TCI Chemicals[4] |

| Hand Protection | Wear protective gloves. Nitrile gloves are a good option for protection against many solvents and bases.[5] | TCI Chemicals[4] |

| Eye Protection | Use safety glasses. A face shield may be required depending on the situation. | TCI Chemicals[4] |

| Skin and Body Protection | Wear protective clothing. Protective boots may be necessary for certain operations. | TCI Chemicals[4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Table 4: Handling and Storage Guidelines

| Aspect | Recommendation | Source |

| Handling | Avoid contact with skin, eyes, and clothing.[4] Prevent dispersion of dust.[4] Wash hands and face thoroughly after handling.[4] | TCI Chemicals[4] |

| Storage Temperature | Store at 2-8°C or -20°C. Always refer to the manufacturer's specific recommendations. | Chem-Impex, Molecular Depot[1][2] |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 5: First-Aid Procedures

| Exposure Route | First-Aid Measure | Source |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell. | TCI Chemicals[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, seek medical advice. | TCI Chemicals[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | TCI Chemicals[4] |

| Ingestion | Rinse mouth. Seek medical advice if you feel unwell. | TCI Chemicals[4] |

| Protection of First-Aiders | Rescuers should wear personal protective equipment, such as rubber gloves and air-tight goggles. | TCI Chemicals[4] |

Accidental Release Measures and Disposal

In case of a spill or accidental release, follow these procedures to mitigate the hazard and decontaminate the area.

Personal Precautions:

-

Use personal protective equipment.[4]

-

Keep people away from and upwind of the spill/leak.[4]

-

Entry to the area by non-involved personnel should be restricted.[4]

Environmental Precautions:

-

Prevent the product from entering drains.

Methods for Cleaning Up:

-

Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust.

Disposal:

-

Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols

General Protocol for Handling Solid this compound:

-

Preparation:

-

Ensure the work area (e.g., fume hood) is clean and uncluttered.

-

Verify that a safety shower and eyewash station are accessible.

-

Don the appropriate PPE: lab coat, safety glasses with side shields, and nitrile gloves. A dust mask is recommended.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a fume hood or other ventilated enclosure to minimize dust inhalation.

-

Use a spatula to handle the solid. Avoid creating dust clouds.

-

Close the container tightly immediately after use.

-

-

Post-Handling:

-

Clean any residual powder from the work surface using a damp cloth.

-

Dispose of all contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container.

-

Wash hands thoroughly with soap and water.

-

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: A workflow for the safe handling of solid chemical compounds.

Caption: A logical flow for responding to a chemical spill.

References

A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and applications of a key glycosyl donor in carbohydrate chemistry.

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a crucial reagent for researchers, scientists, and drug development professionals. This versatile glycosyl donor is instrumental in the synthesis of complex oligosaccharides and glycoconjugates, which play pivotal roles in numerous biological processes and are at the forefront of therapeutic innovation. This document details commercial supplier information, experimental protocols for its synthesis and application, and a visualization of its role in biological pathways.

Commercial Availability and Product Specifications

This compound is available from a range of commercial suppliers, catering to various research and development needs. The purity, available quantities, and pricing can vary, making a comparative analysis essential for procurement. The following table summarizes the offerings from several key vendors.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities | Price (USD) |

| TCI America | T2567 | 174511-17-2 | >95.0% (GC)[1] | 1 g, 5 g[2][3] | $1,407.50 - $1,560.79 (for 5g)[2] |

| Molecular Depot | MDP0868 | 2823-44-1 | Biotechnology Grade | 50 mg | $550.00[4] |

| Blue Tiger Scientific | MDP0868 | 2823-44-1 | Highly Pure | 50 mg | $582.00[5] |

| Chem-Impex | 32339 | 174511-17-2 | ≥98% (GC)[6] | Inquire | Inquire |

| Biosynth | MT08257 | 2823-44-1 | >99% | Inquire | Inquire |

| Santa Cruz Biotechnology | sc-219505 | 174511-17-2 | Inquire | Inquire | Inquire |

| CEEPAL | N/A | 174511-17-2 | Biochemical Reagent | Inquire | Inquire[7] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. The following sections provide established protocols for its synthesis and a representative application in oligosaccharide synthesis.

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

This protocol describes the synthesis of the title compound from its corresponding bromide precursor.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide

-

Potassium hydrogen difluoride (KHF₂)

-

Anhydrous acetonitrile

-

Dichloromethane

-

Silica gel

-

Ether

Procedure:

-

Dissolve 10.0 g (24.3 mmol) of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide in 50 mL of anhydrous acetonitrile.

-

Add 10.0 g (128 mmol) of potassium hydrogen difluoride to the solution.

-

Heat the mixture under reflux for 3 hours.

-

After cooling, filter the solution and evaporate the solvent to dryness.

-

Dissolve the residue in dichloromethane and filter through a pad of silica gel.

-

Evaporate the solvent and crystallize the resulting product from ether to yield 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.

Application in Oligosaccharide Synthesis: A Representative Glycosylation Protocol

This protocol outlines a general procedure for the use of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride as a glycosyl donor in the synthesis of a disaccharide. The specific acceptor and reaction conditions may be modified based on the target oligosaccharide.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride (Glycosyl Donor)

-

A suitable glycosyl acceptor with a free hydroxyl group (e.g., a partially protected monosaccharide)

-

Anhydrous dichloromethane (DCM)

-

Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Activated 4 Å molecular sieves

-

Triethylamine

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves.

-

Dissolve the reactants in anhydrous dichloromethane.

-

Add 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride to the mixture.

-

Cool the reaction mixture to the appropriate temperature (typically between -78 °C and 0 °C, depending on the reactivity of the substrates).

-

Slowly add the Lewis acid catalyst to the stirring solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of celite to remove the molecular sieves.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.

Role in Biological Pathways: O-Mannosylation of Proteins

This compound is a synthetic precursor to activated mannose donors that are utilized in the fundamental biological process of O-mannosylation. O-linked mannose glycans are critical for the structure and function of a variety of proteins, particularly in the nervous system and muscle tissue.[8][9] Defects in this pathway are associated with certain forms of congenital muscular dystrophy.[8][9] The following diagram illustrates the initial steps of the O-mannosylation pathway occurring in the endoplasmic reticulum and Golgi apparatus.

The synthesis of O-linked mannose glycans begins in the endoplasmic reticulum with the transfer of mannose from dolichol-phosphate-mannose to serine or threonine residues of a polypeptide chain, a reaction catalyzed by the protein O-mannosyltransferase (POMT) complex.[8][9] The resulting O-mannosylated protein is then transported to the Golgi apparatus for further modifications, such as the addition of N-acetylglucosamine (GlcNAc) by enzymes like POMGNT1, leading to the formation of more complex glycan structures.[8][10]

References

- 1. This compound | 174511-17-2 | TCI AMERICA [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. bluetigerscientific.com [bluetigerscientific.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CEEPAL [ceepal.be]

- 8. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Glycosylation using 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of complex carbohydrates, glycoconjugates, and glycosylated drug molecules. The choice of glycosyl donor is paramount for achieving high efficiency and stereoselectivity. 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride is a versatile and relatively stable glycosyl donor used in various glycosylation reactions.[1] Its application is central to the development of synthetic oligosaccharides for pharmaceuticals and biotechnology. This document provides detailed application notes and protocols for performing glycosylation reactions using this valuable reagent.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes quantitative data from various catalytic systems for the glycosylation reaction utilizing this compound as the glycosyl donor. This allows for a direct comparison of yields and stereoselectivity under different conditions.

| Catalyst/Promoter | Glycosyl Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |

| BF₃·Et₂O (1 mol%) | Alcohol | CH₂Cl₂ | RT | 24 | 85 | β-only |

| BF₃·Et₂O | Silyl Ether | CH₂Cl₂ | RT | - | >95 | - |

| B(C₆F₅)₃ (5 mol%) | Silyl Ether | C₆D₆ | RT | < 2 min | >95 | - |

| Liquid SO₂ (metal-free) | Alcohol | SO₂ | 100 | 16 | Moderate | α-selective |

Experimental Protocols

This section details the methodologies for key glycosylation experiments using this compound.

Protocol 1: BF₃·Et₂O-Catalyzed Glycosylation with an Alcohol Acceptor

This protocol is adapted from a procedure demonstrating the efficient activation of disarmed glycosyl fluorides.[2][3]

Materials:

-

This compound (glycosyl donor)

-

Glycosyl acceptor (e.g., a primary or secondary alcohol)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation: In a nitrogen-filled glovebox, add the glycosyl acceptor (1.0 equiv) and this compound (1.5 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the solids in anhydrous CH₂Cl₂ to achieve a final acceptor concentration of 0.02 M.

-

Initiation: At room temperature, add BF₃·Et₂O (1 mol%) to the stirring solution via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired glycoside.

Protocol 2: B(C₆F₅)₃-Catalyzed Glycosylation with a Silyl Ether Acceptor

This protocol is based on a rapid and operationally simple method for glycosylation.[4][5]

Materials:

-

This compound (glycosyl donor)

-

Silyl ether glycosyl acceptor

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous Benzene-d₆ (C₆D₆) or other anhydrous non-polar solvent

-

Nitrogen or Argon gas supply

-

NMR tube (if monitoring by NMR) or standard reaction vessel

Procedure:

-

Preparation: To a reaction vessel under an inert atmosphere, add the silyl ether acceptor (1.0 equiv) and this compound (1.2 equiv).

-

Dissolution: Dissolve the reactants in anhydrous C₆D₆.

-

Initiation: Add a solution of B(C₆F₅)₃ (5 mol%) in C₆D₆ to the reaction mixture.

-

Reaction: The reaction is typically very fast and can be monitored by ¹⁹F NMR. For preparative scale, stir at room temperature for the indicated time (often less than 30 minutes).

-

Work-up: Quench the reaction with a small amount of a suitable quenching agent (e.g., pyridine). Concentrate the mixture and purify by silica gel chromatography.

Protocol 3: Metal-Free Glycosylation in Liquid Sulfur Dioxide

This method provides an alternative to metal-based catalysts.[1][6][7][8]

Materials:

-

This compound (glycosyl donor)

-

Glycosyl acceptor

-

Liquid Sulfur Dioxide (SO₂)

-

Pressure-resistant reaction vessel (e.g., a sealed tube)

Procedure:

-

Preparation: Place the this compound (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) in a pressure tube.

-

Condensation: Cool the tube to -78 °C (dry ice/acetone bath) and condense a measured amount of SO₂ into the tube.

-

Reaction: Seal the tube and allow it to warm to the desired reaction temperature (e.g., 100 °C). Stir the reaction for 16 hours.

-

Work-up: Cool the reaction vessel to a low temperature before carefully opening it to allow the SO₂ to evaporate in a well-ventilated fume hood. The remaining residue can then be purified by standard chromatographic methods.

Visualizations

The following diagrams illustrate the experimental workflow for the glycosylation protocols described.

Caption: General experimental workflow for glycosylation.

Caption: Logical relationships in protocol selection.

References

- 1. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Metal-free glycosylation with glycosyl fluorides in liquid SO2 | Semantic Scholar [semanticscholar.org]

- 8. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols: Synthesis of Oligosaccharides with 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction